molecular formula C17H20BrNO2 B3460287 N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(3,5-DIMETHYLPHENYL)AMINE

N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(3,5-DIMETHYLPHENYL)AMINE

Cat. No.: B3460287
M. Wt: 350.2 g/mol
InChI Key: SGAWEEGVRBBMMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 2-bromo-4,5-dimethoxybenzyl halide with a 3,5-dimethylphenylamine. The 2-bromo-4,5-dimethoxybenzyl bromide is a halide that is used in the synthesis of drugs . It has been used in the synthesis of aryllithiums, organoiron compounds, and chromenes .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. The “2-bromo-4,5-dimethoxybenzyl” part of the molecule indicates a benzyl group (a benzene ring with a CH2 group attached) that is substituted at the 2nd position with a bromine atom and at the 4th and 5th positions with methoxy groups (OCH3). The “3,5-dimethylphenyl” part indicates a phenyl group (a benzene ring) that is substituted at the 3rd and 5th positions with methyl groups (CH3) .


Chemical Reactions Analysis

The compound, due to the presence of the amine group, could potentially undergo a variety of chemical reactions. Amines are known to be nucleophilic and can react with a variety of electrophiles. The bromine atom on the benzyl group could potentially be displaced in a nucleophilic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. For example, the presence of the bromine atom and the methoxy groups on the benzyl part of the molecule would likely make it relatively polar and could affect its solubility in various solvents .

Properties

IUPAC Name

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-3,5-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO2/c1-11-5-12(2)7-14(6-11)19-10-13-8-16(20-3)17(21-4)9-15(13)18/h5-9,19H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAWEEGVRBBMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC2=CC(=C(C=C2Br)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(3,5-DIMETHYLPHENYL)AMINE
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N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(3,5-DIMETHYLPHENYL)AMINE
Reactant of Route 3
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N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(3,5-DIMETHYLPHENYL)AMINE
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N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(3,5-DIMETHYLPHENYL)AMINE
Reactant of Route 5
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N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(3,5-DIMETHYLPHENYL)AMINE
Reactant of Route 6
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N-(2-BROMO-4,5-DIMETHOXYBENZYL)-N-(3,5-DIMETHYLPHENYL)AMINE

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